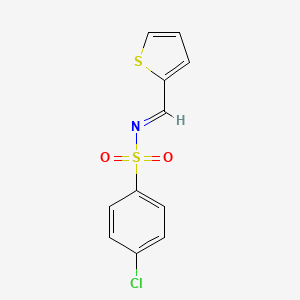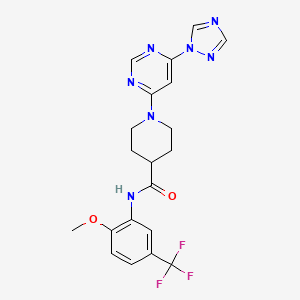
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It would include the types of bonds, functional groups, and stereochemistry.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes. It would include the types of reactions, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It would include properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structural similarities to the specified chemical, such as various pyrimidine, pyrazolopyrimidine, and triazolopyrimidine derivatives, have been synthesized and evaluated for a range of biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural precursors have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Another study on pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents (A. Rahmouni et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized, demonstrating significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications by inhibiting blood vessel formation and interacting with DNA (Vinaya Kambappa et al., 2017).
Metabolic Pathways
The study of metabolic pathways of novel antineoplastic tyrosine kinase inhibitors, like flumatinib in chronic myelogenous leukemia patients, provides insights into the drug's metabolism, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Such studies are crucial for understanding the pharmacokinetics and potential interactions of new therapeutic compounds (Aishen Gong et al., 2010).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves understanding the potential future applications and research directions for the compound.
properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c1-32-16-3-2-14(20(21,22)23)8-15(16)28-19(31)13-4-6-29(7-5-13)17-9-18(26-11-25-17)30-12-24-10-27-30/h2-3,8-13H,4-7H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWXFISLIXZFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

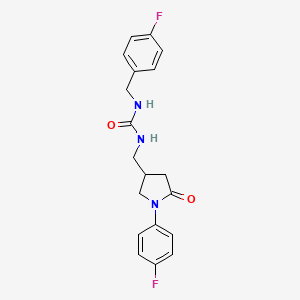
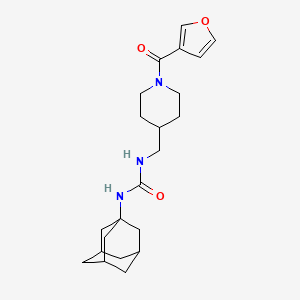
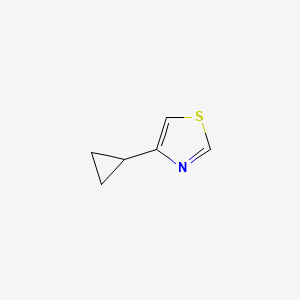
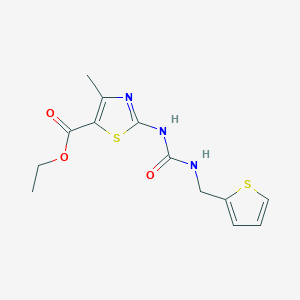

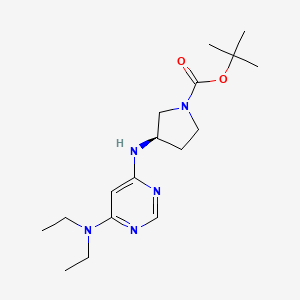
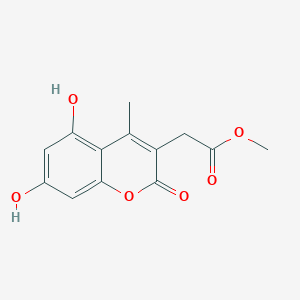
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
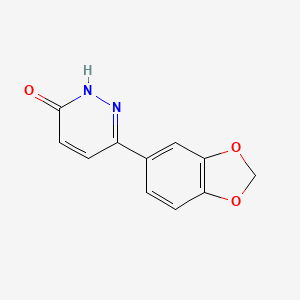
![Ethyl 4-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2607126.png)
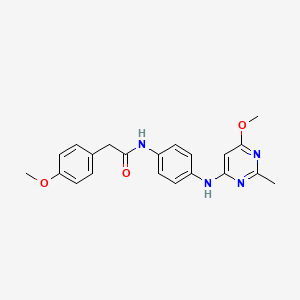
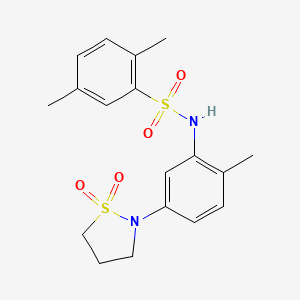
![2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline](/img/structure/B2607131.png)
